N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide
Descripción
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-22(25,16-23-21(24)15-26-20-9-5-6-10-20)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-4,7-8,11-14,20,25H,5-6,9-10,15-16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEYOOPHLAXLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Features
The target compound’s structure diverges from analogs in key substituents (Table 1):
- Biphenyl Modifications : The target lacks halogenation (e.g., fluorine in or trifluoromethyl in ), which in analogs enhances metabolic stability and target affinity. Its hydroxyl group may improve solubility but reduce membrane permeability compared to lipophilic substituents like fluorine.
- Amide Side Chains : The cyclopentylthio group distinguishes it from esters (e.g., nitrate in VM-10 ) or aromatic systems (e.g., coumarin in ). Thioethers often increase lipophilicity and oxidative stability compared to ethers or sulfonamides.
Physicochemical Properties
- The target’s hydroxyl group may enhance aqueous solubility compared to fluorine-containing analogs but reduce it relative to VM-10’s nitrate ester.
- Cyclopentylthio’s lipophilicity (logP ~3–4) likely positions the compound between VM-10 (polar) and flurbiprofen derivatives (logP ~4–5).
Q & A
Q. How can computational chemistry accelerate the development of derivatives with improved target selectivity?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to screen virtual libraries against off-target receptors (e.g., hERG channel).
- Free energy perturbation (FEP) : Calculate binding affinity differences for cyclopentyl vs. aromatic thioethers.
- ADMET prediction : SwissADME or ADMETlab2.0 to prioritize compounds with favorable toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
